molecular formula C17H16N2O4S2 B2370574 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 823825-88-3

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2370574
CAS No.: 823825-88-3
M. Wt: 376.45
InChI Key: QFINUVNBGSTCCE-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. This compound features a 6-ethoxy-benzothiazole core, a scaffold widely recognized for its diverse biological activities . The acetamide linkage, particularly when connected to a phenylsulfonyl group, is a key functional motif that contributes to the molecule's potential to interact with biological targets . Benzothiazole-acetamide derivatives have demonstrated substantial potential in antimicrobial research. Structurally similar compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , with some analogues exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL . Molecular docking studies suggest that the mechanism of action for such compounds may involve inhibition of essential bacterial enzymes like DNA gyrase . Furthermore, benzothiazole-based acetamides are investigated as potent inhibitors of various enzymes. Research indicates that N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives can function as effective urease inhibitors, with activities surpassing standard inhibitors like thiourea in some cases . In-silico studies reveal that these inhibitors likely bind to the enzyme's active site through crucial hydrogen-bonding interactions . Additionally, benzothiazole analogues with acetamide substituents have been identified as potent inhibitors of the NQO2 (NRH:quinone oxidoreductase 2) enzyme, which is a target in cancer and neuroinflammation research . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential in their investigative programs.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-2-23-12-8-9-14-15(10-12)24-17(18-14)19-16(20)11-25(21,22)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFINUVNBGSTCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 6-Ethoxy-1,3-Benzothiazol-2-Amine

The synthesis begins with the preparation of 6-ethoxy-1,3-benzothiazol-2-amine, a key intermediate. This is typically achieved via cyclization of 2-amino-4-ethoxyphenol with thiourea in the presence of hydrochloric acid, followed by oxidation. Alternative routes involve halogenation of the benzothiazole ring, as demonstrated in patents describing bromination at the 6-position using N-bromosuccinimide (NBS) under radical conditions.

Sulfonylation and Acetamide Formation

The target compound is synthesized through a two-step sequence:

  • Sulfonylation of Acetic Acid Derivatives : 2-Chloroacetamide is reacted with sodium benzenesulfinate in dimethylformamide (DMF) at 60°C to yield 2-(phenylsulfonyl)acetamide.
  • Coupling with 6-Ethoxy-1,3-Benzothiazol-2-Amine : The sulfonylated acetamide is then coupled to the benzothiazole amine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane, achieving yields of 70–85%.

Critical Reaction Parameters :

  • Solvent Selection : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.
  • Temperature Control : Reactions performed at 60–80°C minimize side product formation.
  • Catalysis : Triethylamine (TEA) is often added to scavenge HCl generated during coupling.

Mechanistic Insights into Key Reactions

Nucleophilic Aromatic Substitution

The ethoxy group at the 6-position of the benzothiazole ring is introduced via nucleophilic substitution. For example, 6-hydroxy-1,3-benzothiazol-2-amine reacts with ethyl iodide in the presence of potassium carbonate, following an SₙAr mechanism. The electron-withdrawing nature of the benzothiazole nucleus activates the para position for substitution, facilitating ethoxy group incorporation.

Sulfonylation Dynamics

The sulfonylation step proceeds via a nucleophilic acyl substitution mechanism. The chloroacetamide’s α-carbon is attacked by the sulfinate anion, displacing chloride and forming the sulfonylacetamide intermediate. This reaction is favored in polar solvents that stabilize ionic intermediates.

Optimization Strategies for Improved Yield and Purity

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether (3:2) as the eluent. This achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Spectroscopic Characterization and Analytical Data

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectra of the final compound show characteristic peaks:

  • C=O Stretch : 1684 cm⁻¹ (acetamide carbonyl).
  • S=O Stretch : 1189 cm⁻¹ (sulfonyl group).
  • C-N Stretch : 1415 cm⁻¹ (benzothiazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.45–7.89 (m, 8H, aromatic H).
  • ¹³C NMR : δ 14.1 (OCH₂CH₃), 63.8 (OCH₂), 121.5–153.2 (aromatic C), 167.2 (C=O), 182.4 (C=S).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 376.5 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₂O₄S₂.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL). Structural analogs with modified sulfonyl groups are being explored as kinase inhibitors in oncology research.

"The integration of sulfonamide functionalities into heterocyclic systems remains a cornerstone of modern medicinal chemistry." — Adapted from.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Sulfonyl vs. Non-sulfonyl: The phenylsulfonyl group introduces strong hydrogen-bonding capacity, which may improve target binding compared to non-sulfonyl analogs like 4-chlorophenyl derivatives .
  • Nitro Substitution : While nitro groups typically improve DNA-binding activity (e.g., in antimicrobial agents), they may also increase toxicity risks .

Antimicrobial Activity

  • BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide): Exhibited MIC values of 3.125–12.5 µg/ml against E. coli and S. aureus via DNA gyrase inhibition (docking score: −8.2 kcal/mol) .
  • The phenylsulfonyl group may enhance binding to gyrase’s ATPase domain .

Receptor Binding Affinity

  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide : Showed high affinity for CB2 receptors (Ki: 12 nM), attributed to the 4-chlorophenyl group’s hydrophobic interactions .

Solubility and Stability

  • Ethoxy Derivatives : Exhibit moderate aqueous solubility (0.1–0.5 mg/ml in PBS) due to balanced lipophilicity.
  • Sulfonyl-Containing Compounds : Demonstrated stability in plasma (>90% intact after 24 hours) compared to ester-linked analogs .

Biological Activity

Overview

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound classified within the benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. The structural features of benzothiazoles contribute to their diverse pharmacological properties, making them a focal point in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant therapeutic effects. While detailed studies are required to elucidate the precise mechanisms, preliminary findings suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and inflammatory processes.

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-cancer Exhibits inhibitory effects on cancer cell lines such as A431 and A549, promoting apoptosis and cell cycle arrest.
Anti-inflammatory Reduces levels of inflammatory markers (IL-6, TNF-α) in macrophage models.
Neuroprotective Potential protective effects against oxidative stress in neuronal cells.
Antibacterial Shows activity against various bacterial strains, although specific data on this compound is limited.

Case Studies and Research Findings

  • Anti-Cancer Activity : In a study evaluating the anti-tumor efficacy of benzothiazole derivatives, this compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay revealed a dose-dependent reduction in cell viability, with notable apoptosis induction confirmed through flow cytometry .
  • Inflammatory Response Modulation : The compound was assessed for its impact on inflammatory cytokines in RAW264.7 macrophages. Treatment with this compound resulted in decreased expression of IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Research into the neuroprotective properties of benzothiazole derivatives suggests that this compound may help mitigate oxidative stress in neuronal cells, although specific experimental results for this compound are still emerging.

Q & A

Q. What are the common synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. For example, 2-aminobenzothiazole derivatives are reacted with sulfonyl acetamide precursors in solvents like ethanol or dichloromethane under reflux. Key steps include:
  • Coupling reactions : Use of bases (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while reflux conditions improve yield .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) is used to track reaction progress .
    Optimization involves adjusting temperature (60–100°C), catalyst loading (e.g., Cu(OAc)₂ for click chemistry), and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify protons and carbons in the benzothiazole, ethoxy, and sulfonyl groups. For example, δ ~7.3–8.2 ppm corresponds to aromatic protons, while δ ~3.5–4.0 ppm indicates ethoxy (-OCH₂CH₃) signals .
  • IR Spectroscopy : Peaks at ~1660–1680 cm⁻¹ confirm the C=O stretch of the acetamide, while sulfonyl S=O stretches appear at ~1300–1350 cm⁻¹ .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions). SHELX software refines data, with R-factors < 0.05 indicating high precision .

Q. How does the compound’s structural diversity (e.g., ethoxy, sulfonyl groups) influence its solubility and stability?

  • Methodological Answer :
  • Solubility : The ethoxy group enhances lipophilicity, favoring solubility in organic solvents (e.g., DMSO, ethanol). The sulfonyl group introduces polarity, improving aqueous solubility at physiological pH .
  • Stability : Degradation studies under varying pH (2–12) and thermal stress (25–60°C) are conducted via HPLC. Hydrolysis of the sulfonyl group is a major degradation pathway, mitigated by storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, particularly when hydrogen-bonding networks conflict with computational models?

  • Methodological Answer :
  • Refinement strategies : Use SHELXL to model disorder or anisotropic thermal parameters. For example, H-bond dimers in the crystal lattice (N–H⋯N, C–H⋯O) may require iterative refinement cycles to resolve discrepancies .
  • Validation tools : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Discrepancies >5% in H-bond distances warrant re-evaluation of data collection (e.g., low-temperature XRD to reduce thermal motion artifacts) .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound in enzyme inhibition?

  • Methodological Answer :
  • Enzyme assays : Test inhibition against targets (e.g., carbonic anhydrase isoforms) using stopped-flow kinetics. IC₅₀ values are compared to benchmark inhibitors (e.g., acetazolamide). For example, substituent variations (ethoxy vs. methyl) alter binding affinity by 2–3 orders of magnitude .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses. The sulfonyl group often anchors to Zn²⁺ in metalloenzyme active sites, while the benzothiazole moiety occupies hydrophobic pockets .
  • Data interpretation : Contradictions (e.g., high in vitro activity but low cellular uptake) are addressed by logP measurements (shake-flask method) and membrane permeability assays (Caco-2 cells) .

Q. How can synthetic yields be improved when scaling up reactions, and what pitfalls arise during process optimization?

  • Methodological Answer :
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve yields from 50% to >80%. However, residual metal contamination (>10 ppm) requires post-synthesis purification via chelating resins .
  • Scale-up challenges : Exothermic reactions risk thermal runaway. Use jacketed reactors with controlled cooling (0–5°C) and inline FTIR for real-time monitoring .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-sulfonated derivatives). Adjust stoichiometry (1:1.05 molar ratio) and reaction time (≤6 hours) to minimize byproducts .

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